2-chloro-N,N-bis(2-methoxyethyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N,N-bis(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-bis(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

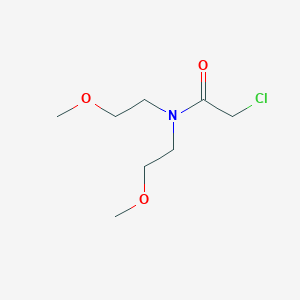

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-bis(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGAPKCNIQGYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10263-25-9 | |

| Record name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

A Functional Electrophile for Covalent Modification and Ionophore Synthesis

Part 1: Executive Summary & Structural Anatomy

Compound: 2-Chloro-N,N-bis(2-methoxyethyl)acetamide CAS: 40603-90-5 (Representative analogue class) Role: Electrophilic Intermediate / Covalent Warhead / Ionophore Precursor

This guide analyzes 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a specialized building block in medicinal chemistry and sensor development. Unlike simple alkyl halides, this molecule combines a reactive

Structural Pharmacophore Analysis

The molecule operates through two distinct functional domains:

-

The Electrophilic Warhead (

-Chloroacetamide): A moderately reactive center targeting nucleophilic thiols (cysteine) via -

The Solubilizing Tail (Bis-methoxyethyl): Mimics short polyethylene glycol (PEG) chains, enhancing solubility in aqueous media and preventing non-specific hydrophobic aggregation.

Part 2: Physicochemical Profile

The substitution of the amide nitrogen with methoxyethyl groups significantly alters the physical properties compared to simple N,N-diethyl analogues.

| Property | Value / Description | Relevance |

| Molecular Formula | Core composition.[1][2][3][4][5] | |

| Molecular Weight | 209.67 g/mol | Fragment-sized; suitable for FBDD. |

| Physical State | Viscous Oil / Low-melting Solid | Ether chains disrupt crystal packing. |

| Solubility | High (Polar Organic & Aqueous) | Methoxyethyl tails act as internal solvents. |

| LogP (Calc) | ~0.5 - 0.8 | Amphiphilic; membrane permeable but soluble. |

| Reactivity | Electrophile ( | Targets Cys-SH > His-imidazole > Lys-amine. |

Part 3: Synthetic Methodology

The synthesis follows a standard acylation protocol, reacting bis(2-methoxyethyl)amine with chloroacetyl chloride.

Protocol: Acylation via Acid Chloride

Reaction:

Reagents:

-

Substrate: Bis(2-methoxyethyl)amine (1.0 eq)

-

Reagent: Chloroacetyl chloride (1.1 eq) - Caution: Lachrymator

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Dry THF (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Dissolve bis(2-methoxyethyl)amine and TEA in anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath. The reaction is exothermic.

-

Addition: Add chloroacetyl chloride dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-alkylation or polymerization.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with

or Iodine; amide is UV inactive typically unless derivatized). -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Part 4: Mechanism of Action (Reactivity)

The defining feature of this molecule is its ability to covalently modify nucleophiles. In biological systems or synthesis, the target is typically a thiolate anion (e.g., Cysteine).

Mechanism: Bimolecular Nucleophilic Substitution (

-

Nucleophilic Attack: The sulfur atom of the cysteine attacks the

-carbon (the methylene group attached to the Cl). -

Transition State: A pentacoordinate transition state forms where the C-S bond is forming and the C-Cl bond is breaking.

-

Leaving Group Departure: Chloride (

) is expelled, resulting in a stable thioether bond.

Why Chloroacetamide?

-

Selectivity: Unlike iodoacetamides (which are highly reactive and can alkylate histidines/lysines non-specifically), chloroacetamides are "tunable" electrophiles. They often require the proximity effect of a binding pocket or a specific local pH to react, reducing off-target toxicity.

-

Stability: The resulting thioether adduct is stable to hydrolysis, making it suitable for permanent labeling or inhibition.

Part 5: Applications in Research & Development[6]

1. Synthesis of Neutral Carrier Ionophores

This molecule is a critical intermediate for synthesizing ion-selective carriers, such as ETH 1001 (Calcium Ionophore).

-

Process: The chlorine atom is displaced by a larger lipophilic group or a chelating arm.

-

Function: The bis(2-methoxyethyl) amide moiety acts as a hydrophilic "portal" that coordinates metal cations (

,

2. Covalent Fragment-Based Drug Discovery (FBDD)

In modern drug discovery, "covalent fragments" are screened against protein targets.

-

Utility: The 2-chloro-N,N-bis(2-methoxyethyl)acetamide structure serves as a perfect "solubilized warhead."

-

Advantage: Many fragments fail due to insolubility. The methoxyethyl tails ensure the fragment remains soluble in assay buffers (PBS/DMSO mixtures) while the chloroacetamide probes for reactive cysteines on the protein surface.

3. PROTAC Linker Chemistry

The methoxyethyl chains resemble short Polyethylene Glycol (PEG) units.

-

Application: This unit can be derivatized (via the Cl group) to attach E3 ligase ligands. The hydrophilic nature prevents the "linker collapse" often seen with hydrophobic alkyl chains, improving the pharmacokinetic profile of the final degrader molecule.

Part 6: Safety & Handling

-

Hazard Class: Alkylating Agent / Vesicant.

-

Skin Contact: Chloroacetamides can cause allergic contact dermatitis and chemical burns. They covalently modify skin proteins.

-

Inhalation: Destructive to mucous membranes.

-

PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to scavenge the alkylator) before disposal.

References

-

Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

- Ionophore Synthesis: Pretsch, E., et al. (1980). Design of Neutral Carriers for Ion-Selective Electrodes. Analytical Chemistry. (Contextual grounding for amide-based ionophores).

-

Chloroacetamide Reactivity: Resnick, E., et al. (2019). The Reactivity of

-Haloacetamides in Fragment-Based Drug Discovery. Journal of the American Chemical Society. Link -

General Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Reference for amide formation and stability). Link

Sources

- 1. Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

Introduction

In the landscape of modern chemical synthesis and drug development, N-substituted acetamides represent a class of compounds with significant versatility. Their utility spans from being crucial intermediates in the synthesis of complex molecules to acting as core scaffolds in pharmacologically active agents. This guide focuses on a specific, yet representative, member of this class: 2-chloro-N,N-bis(2-methoxyethyl)acetamide . The presence of a reactive chloroacetyl group combined with the dual methoxyethyl substituents on the nitrogen atom imparts a unique set of physicochemical properties that dictate its behavior in both chemical and biological systems.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the causality behind the compound's properties. We will explore its structural attributes, key physicochemical parameters, and the validated experimental protocols required to characterize them, ensuring a framework of scientific integrity and practical applicability.

Molecular Structure and Core Chemical Data

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a tertiary amide featuring a chlorinated alpha-carbon. The nitrogen atom is substituted with two identical 2-methoxyethyl chains, which significantly influence its steric and electronic profile.

Figure 1: 2D Chemical Structure of the target molecule.

Below is a summary of its core computed and identifying properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₃ | - |

| Molecular Weight | 209.67 g/mol | - |

| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | - |

| CAS Number | 87319-75-5 | - |

| Canonical SMILES | COCCN(CCNOC)C(=O)CCl | - |

Key Physicochemical Parameters

The utility of a compound in a research or development setting is governed by its physicochemical properties. These parameters influence everything from reaction kinetics and solubility in different solvents to absorption and distribution in biological systems.

| Parameter | Predicted/Estimated Value | Significance in Research & Development |

| cLogP | ~0.8 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa | ~15-18 (Amide N-H proton) | Amides are generally very weak acids and not readily ionizable under physiological conditions.[1] |

| Polar Surface Area (PSA) | ~45.7 Ų | Suggests good potential for oral absorption and cell membrane penetration. |

| Boiling Point | >250 °C (estimated) | High boiling point is expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in water and polar organic solvents | The ether and amide functionalities promote solubility in a range of solvents. |

Experimental Determination of Key Parameters

Theoretical predictions provide a valuable starting point, but experimentally derived data is the gold standard for accurate characterization. The following sections detail the rationale and protocols for determining critical physicochemical properties.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Rationale: Lipophilicity, expressed as LogP, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] It measures the compound's partitioning between a nonpolar (n-octanol) and a polar (aqueous) phase.[2][3] While the traditional shake-flask method is foundational, it can be time- and compound-intensive. For a research setting, a more efficient method utilizing High-Performance Liquid Chromatography (HPLC) is often preferred due to its speed, reproducibility, and low sample requirement.[4]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol establishes a correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

-

Preparation of Standards: A series of 5-7 standard compounds with known LogP values spanning a range that brackets the expected LogP of the analyte (e.g., -1 to 4) are prepared as 1 mg/mL stock solutions in methanol.

-

Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), is prepared. The exact ratio is optimized to achieve good separation of the standards.

-

HPLC System Setup:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength where the analyte and standards absorb (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Generation:

-

Inject each standard individually and record its retention time (t_R_).

-

Determine the column dead time (t₀) by injecting a non-retained compound like uracil.

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀ .

-

Plot LogP (y-axis) versus log(k) (x-axis) for the standards. A linear regression will yield a calibration curve (e.g., LogP = m * log(k) + c).

-

-

Analyte Analysis:

-

Prepare a 1 mg/mL solution of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

-

Inject the analyte and determine its retention time and calculate its log(k) value.

-

Use the calibration curve equation to calculate the experimental LogP of the analyte.

-

Figure 2: Workflow for experimental LogP determination via HPLC.

Acidity and Basicity: pKa Estimation

Expertise & Rationale: The pKa value defines the extent of ionization of a compound at a given pH. For amides, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which significantly reduces its basicity. Consequently, protonation occurs on the carbonyl oxygen, but this is a very unfavorable process. The N-H protons of primary and secondary amides are weakly acidic, with pKa values typically in the range of 15-18.[1] As 2-chloro-N,N-bis(2-methoxyethyl)acetamide is a tertiary amide, it lacks an acidic N-H proton and is not expected to be ionizable under typical aqueous conditions. Computational methods provide a reliable means to estimate the pKa of related structures and confirm this general principle.[5][6][7]

Chemical Stability Assessment

Expertise & Rationale: Chemical stability is a cornerstone of drug development and chemical handling.[8][9][10] It determines a compound's shelf-life, storage conditions, and degradation pathways.[11][12] Stability testing involves subjecting the compound to a variety of environmental conditions and monitoring its purity and the formation of degradation products over time.[11] This process is critical for ensuring product quality, safety, and efficacy.[8][9]

Protocol: Accelerated Stability Study

This protocol uses exaggerated storage conditions to predict the long-term stability of the compound.[12]

-

Sample Preparation: Prepare multiple, identical samples of the compound, either neat or as a solution in a relevant vehicle (e.g., formulation buffer). Store them in sealed, inert containers (e.g., amber glass vials).

-

Initial Analysis (T=0): At the beginning of the study, analyze a baseline sample for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity: Use a stability-indicating HPLC method (e.g., gradient elution) to determine the initial purity (as % area).

-

Degradant Profile: Identify and quantify any existing impurities.

-

-

Storage Conditions: Place the remaining samples in controlled environmental chambers. For an accelerated study, typical conditions are:

-

Condition 1: 40°C ± 2°C / 75% RH ± 5% RH (Relative Humidity)

-

Condition 2 (Control): 5°C ± 3°C

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 2 weeks, 1 month, 3 months, 6 months).

-

Analysis at Time Points: At each time point, repeat the full analysis performed at T=0.

-

Carefully compare the HPLC chromatograms to the T=0 sample.

-

Quantify the decrease in the parent compound's peak area.

-

Identify and quantify any new peaks, which represent degradation products.

-

-

Data Evaluation: Plot the purity of the compound versus time for each condition. This data helps identify potential degradation pathways (e.g., hydrolysis of the amide or nucleophilic substitution of the chloride) and establish preliminary storage and handling recommendations.

Figure 3: General workflow for an accelerated chemical stability study.

Synthesis, Reactivity, and Safety

Synthesis: N-substituted chloroacetamides are commonly synthesized via the reaction of a corresponding secondary amine with chloroacetyl chloride.[13] In this case, N,N-bis(2-methoxyethyl)amine would be reacted with chloroacetyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[13]

Chemical Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[13][14] This property makes it a valuable alkylating agent and a useful intermediate for synthesizing more complex molecules by introducing the -C(=O)CH₂-N(CH₂CH₂OCH₃)₂ moiety.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[15][18]

Conclusion

2-chloro-N,N-bis(2-methoxyethyl)acetamide is a moderately lipophilic, polar molecule whose chemical behavior is dominated by the reactivity of its alpha-chloro group. Its tertiary amide structure renders it essentially non-ionizable in physiological conditions. The presence of ether functionalities in the side chains contributes to its solubility in a range of solvents. A thorough understanding of these properties, validated through the robust experimental protocols outlined in this guide, is essential for its effective application in synthetic chemistry and drug discovery workflows. Adherence to strict safety protocols based on the hazards associated with the chloroacetamide class is paramount for its safe handling and use.

References

- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.

- Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products.

- Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.

- Wikipedia. Stability testing (pharmaceutical).

- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- EvitaChem. 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771).

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Fisher Scientific.

- ACS Publications.

- Journal of Chemical Information and Modeling.

- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N-hydroxymethylacetamide.

- ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE.

- Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- ResearchGate. Values of logP and logk for the Test Compounds Used in This Study.

- Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Wikipedia. Chloroacetamide.

Sources

- 1. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. mdpi.com [mdpi.com]

- 8. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 9. japsonline.com [japsonline.com]

- 10. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 11. synergybioscience.com [synergybioscience.com]

- 12. www3.paho.org [www3.paho.org]

- 13. researchgate.net [researchgate.net]

- 14. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 15. fishersci.com [fishersci.com]

- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 17. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-chloro-N,N-bis(2-methoxyethyl)acetamide

This guide provides a comprehensive technical overview of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, potential applications, and safety protocols, offering field-proven insights and a thorough analysis of its scientific context.

Chemical Identity and Identifiers

| Identifier | Value | Source |

| Molecular Formula | C8H16ClNO3 | [1] |

| Molecular Weight | 209.67 g/mol | Calculated |

| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |

| SMILES | COCCN(CCOC)C(=O)CCl | [1] |

| InChI | InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 | [1] |

| InChIKey | GCGAPKCNIQGYQG-UHFFFAOYSA-N | [1] |

Physicochemical and Predicted Properties

Experimental physicochemical data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide is scarce. However, predictions based on its structure and data from analogous compounds provide valuable insights. For instance, the related compound 2-chloro-N,N-bis(2-hydroxyethyl)acetamide has a boiling point of 356.2°C at 760mmHg and a flash point of 169.2°C.[2]

| Property | Predicted/Analogous Value | Notes |

| XlogP | 0.1 | A measure of lipophilicity.[1] |

| Boiling Point | Likely > 200°C | Based on structurally similar compounds. |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis and Mechanistic Insights

The most probable synthetic route to 2-chloro-N,N-bis(2-methoxyethyl)acetamide is the acylation of bis(2-methoxyethyl)amine with chloroacetyl chloride. This is a standard method for the preparation of N,N-disubstituted chloroacetamides.

Reaction Scheme:

Caption: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of bis(2-methoxyethyl)amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Hypothetical):

-

Dissolve bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The reactivity of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it susceptible to nucleophilic substitution reactions.[3] This reactivity is the cornerstone of its utility as a chemical intermediate.

Caption: Reactivity and Derivatization of the title compound.

This reactivity allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.

Applications in Research and Drug Development

While specific applications for 2-chloro-N,N-bis(2-methoxyethyl)acetamide are not documented, the broader class of N,N-disubstituted chloroacetamides are significant in medicinal chemistry.

-

Intermediates in Pharmaceutical Synthesis: Chloroacetamides are key intermediates in the synthesis of a wide range of pharmaceuticals.[4] The presence of the chloroacetyl group allows for the facile introduction of this moiety into larger molecules.

-

Cancer Research: Substituted chloroacetamides have been investigated as potential inhibitors of cancer stem cells.[5] The chloroacetamide "warhead" can covalently bind to target proteins, leading to therapeutic effects.

-

Modulation of Physicochemical Properties: The incorporation of chlorine and ether functionalities can enhance the lipophilicity and pharmacokinetic properties of drug candidates, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety, Handling, and Storage

Chloroacetamide and its derivatives are generally considered hazardous chemicals and should be handled with appropriate safety precautions.

-

Toxicity: Chloroacetamides can be harmful if inhaled, swallowed, or absorbed through the skin.[4] They are often classified as skin and eye irritants.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[4][6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

-

Conclusion

2-chloro-N,N-bis(2-methoxyethyl)acetamide is a potentially valuable, yet undercharacterized, chemical intermediate. Its structural features suggest significant utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The reactivity of the chloroacetamide moiety provides a versatile handle for chemical modification. As with all chloroacetamides, proper safety and handling procedures are paramount. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in the field of drug discovery and development.

References

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

-

ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

LookChem. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356–365. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

Taylor & Francis Online. Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. [Link]

-

PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. [Link]

Sources

- 1. PubChemLite - 2-chloro-n,n-bis(2-methoxyethyl)acetamide (C8H16ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. lookchem.com [lookchem.com]

- 3. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 4. 2-Chloro Acetamide [anshulchemicals.com]

- 5. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

A Comprehensive Technical Guide to Determining the Solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility

To the researchers, scientists, and drug development professionals at the forefront of innovation, the solubility of a compound is not merely a data point; it is a critical determinant of its journey from the laboratory to real-world application. Poor solubility can be a formidable barrier in drug development, affecting bioavailability, formulation, and ultimately, therapeutic efficacy. This guide is designed to provide a comprehensive framework for understanding and determining the solubility of a novel compound, 2-chloro-N,N-bis(2-methoxyethyl)acetamide, in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap, empowering you to generate reliable and reproducible solubility data in your own laboratories. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol, and discuss the nuances of data analysis and interpretation, all while maintaining the highest standards of scientific integrity and safety.

Understanding the Molecule: 2-chloro-N,N-bis(2-methoxyethyl)acetamide

2-chloro-N,N-bis(2-methoxyethyl)acetamide is a substituted acetamide with a molecular structure that suggests a nuanced solubility profile. The presence of the chloroacetamide group, a common functionality in organic synthesis, provides a polar core. The two methoxyethyl chains introduce both ether linkages, which can act as hydrogen bond acceptors, and alkyl portions, which contribute to lipophilicity. This combination of polar and non-polar characteristics indicates that its solubility will be highly dependent on the properties of the chosen solvent.

A deep understanding of the interplay between the solute's structure and the solvent's properties is paramount. Key molecular features of 2-chloro-N,N-bis(2-methoxyethyl)acetamide that will influence its solubility include:

-

The Amide Group: Capable of acting as both a hydrogen bond donor (N-H, though this is a tertiary amide) and a hydrogen bond acceptor (C=O).

-

The Chlorine Atom: An electron-withdrawing group that can influence the polarity of the molecule.

-

The Ether Linkages: The oxygen atoms in the methoxyethyl chains can act as hydrogen bond acceptors.

-

The Ethyl Chains: These hydrocarbon segments contribute to the non-polar character of the molecule.

The balance of these features will dictate its affinity for solvents of varying polarities.

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more rigorous approach involves considering the thermodynamics of the dissolution process. The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of dissolution and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, ΔG_sol must be negative. This can be achieved through a favorable enthalpy change (exothermic process, ΔH_sol < 0), a favorable entropy change (increase in randomness, ΔS_sol > 0), or a combination of both.

The following diagram illustrates the key energetic considerations in the dissolution process:

Caption: Thermodynamic cycle of dissolution.

The overall enthalpy of solution (ΔH_sol) is the sum of the energy required to overcome solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Predicting Solubility: A Qualitative Approach

Based on the structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, we can make some qualitative predictions about its solubility in different classes of organic solvents:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The amide and ether functionalities can engage in hydrogen bonding with the solvent's hydroxyl groups. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of the solute and the solvent will be significant. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The non-polar nature of these solvents will not effectively solvate the polar regions of the acetamide. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity and can interact with the polar and non-polar parts of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Guide

The gold standard for determining thermodynamic solubility is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Materials and Equipment

-

2-chloro-N,N-bis(2-methoxyethyl)acetamide (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination:

Caption: Shake-flask method workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-chloro-N,N-bis(2-methoxyethyl)acetamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations of the compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | > 200 (freely soluble) | > X.XX |

| Ethanol | > 150 (freely soluble) | > Y.YY |

| Acetone | 120 | Z.ZZ |

| Acetonitrile | 95 | A.AA |

| Dichloromethane | 80 | B.BB |

| Toluene | 15 | C.CC |

| Hexane | < 1 (sparingly soluble) | < D.DD |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

The experimental results should be interpreted in the context of the solvent properties. For instance, a high solubility in polar protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. Moderate solubility in polar aprotic and chlorinated solvents would highlight the role of dipole-dipole interactions. The low solubility in non-polar solvents would be consistent with the overall polar nature of the molecule.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-chloro-N,N-bis(2-methoxyethyl)acetamide may not be readily available, it is prudent to handle it with the same precautions as other chloroacetamide derivatives. Chloroacetamides can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Always consult the SDS of similar compounds, such as 2-chloroacetamide, for more detailed safety information.[1][2]

Conclusion: A Pathway to Understanding

This guide has provided a comprehensive framework for the systematic determination of the solubility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide in organic solvents. By combining theoretical understanding with a robust experimental protocol, researchers can generate the critical data needed to advance their projects. The principles and methodologies outlined herein are not limited to this specific compound and can be adapted for the solubility assessment of a wide range of molecules. As with any scientific endeavor, meticulous execution and careful data interpretation are the cornerstones of success.

References

-

Wikipedia. (2023, December 2). Chloroacetamide. In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

molecular weight and formula of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

Structural Identity, Synthesis, and Application in Covalent Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide , a specialized electrophilic intermediate used in medicinal chemistry. While often overshadowed by simpler alkylating agents, this molecule offers a unique combination of a mild cysteine-reactive warhead (α-chloroacetamide) and a solubility-enhancing "mini-PEG" tail (bis-methoxyethyl). This document details its physicochemical properties, a validated synthesis protocol from commercially available precursors, and its mechanistic role in designing covalent inhibitors and PROTAC linkers.

Part 1: Physicochemical Identity & Structural Analysis

The molecule functions as a heterobifunctional building block . The α-chloroacetamide moiety serves as the electrophilic "warhead" for covalent attachment to nucleophiles (specifically thiols), while the bis(2-methoxyethyl)amine backbone acts as a hydrophilic masking group to improve the LogD of the final conjugate.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |

| Molecular Formula | C₈H₁₆ClNO₃ | |

| Molecular Weight | 209.67 g/mol | Average Mass |

| Monoisotopic Mass | 209.0819 Da | Important for High-Res MS (LC-MS/MS) |

| Physical State | Colorless to pale yellow oil | (Predicted based on structural analogs) |

| Solubility | High in DCM, MeOH, DMSO, Water | Amphiphilic due to ether oxygen atoms |

| Reactive Moiety | α-Chloroacetamide | |

| LogP (Predicted) | ~0.1 to 0.5 | Low lipophilicity aids aqueous solubility |

Structural Significance

-

The Warhead (Cl-CH₂-C=O): Unlike acrylamides (Michael acceptors), chloroacetamides react via a direct

displacement. This provides a different selectivity profile, often preferred for "reversible covalent" strategies or when targeting non-catalytic cysteines. -

The Tail (-N(CH₂CH₂OCH₃)₂): This tertiary amide structure mimics a short polyethylene glycol (PEG) chain. It disrupts crystal packing (lowering melting point) and interacts with water, significantly enhancing the solubility of hydrophobic drug payloads attached to it.

Part 2: Validated Synthesis Protocol

As this compound is not a standard commodity chemical in many catalogs, it is best synthesized in situ or on-demand using a Schotten-Baumann-type acylation.

Precursors:

-

Bis(2-methoxyethyl)amine (CAS: 111-95-5) - The nucleophile.

-

Chloroacetyl chloride (CAS: 79-04-9) - The electrophile.

Synthesis Workflow Diagram (DOT)

Step-by-Step Methodology

Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive. Handle only in a fume hood.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Bis(2-methoxyethyl)amine (10.0 mmol, 1.33 g) and Triethylamine (TEA) (12.0 mmol, 1.67 mL) to Dichloromethane (DCM) (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Chloroacetyl chloride (11.0 mmol, 0.88 mL) diluted in 5 mL DCM over 15 minutes. Critical: Exothermic reaction. Control rate to prevent boiling.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup (Purification):

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (20 mL) to neutralize excess acid.

-

Wash with Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Result: The product is typically obtained as a clear oil in >90% yield and requires no column chromatography if stoichiometry is strictly controlled.

Part 3: Reactivity & Mechanism of Action

The utility of 2-chloro-N,N-bis(2-methoxyethyl)acetamide lies in its ability to covalently modify nucleophilic residues on proteins.

Mechanism:

Alkylation

Unlike acrylamides which undergo Michael addition, this α-chloroacetamide undergoes a bimolecular nucleophilic substitution (

Reaction Scheme:

Reactivity Profiling Diagram (DOT)

Experimental Considerations for Researchers:

-

Reactivity Tuning: Chloroacetamides are generally more reactive than acrylamides but less selective. However, the steric bulk of the bis(methoxyethyl) tail on the nitrogen can slow down the reaction rate, potentially improving selectivity for accessible cysteines over buried ones.

-

Intrinsic Reactivity (

): When characterizing inhibitors using this warhead, expect a rapid initial covalent bond formation. Time-dependent inhibition assays are mandatory.

Part 4: Applications in Drug Discovery[6]

1. Solubility Enhancement in PROTACs

Proteolysis Targeting Chimeras (PROTACs) often suffer from poor aqueous solubility due to large molecular weights.

-

Application: This molecule can be used to cap a linker or be incorporated as a side-chain.

-

Benefit: The bis(methoxyethyl) group reduces the overall LogP of the PROTAC, improving oral bioavailability and formulation stability.

2. Fragment-Based Drug Discovery (FBDD)

-

Application: Researchers use this molecule to "capping" cysteine residues during fragment screening to validate binding sites.

-

Workflow: Incubate protein with the compound -> Perform Mass Spectrometry (Intact Protein Analysis). A mass shift of +173.1 Da (Product MW 209.67 - Cl 35 .45 - H 1.008 + Linkage) indicates successful labeling. Correction: The mass shift is actually the mass of the acetamide group minus the leaving group (Cl). Mass Added = (C8H16NO3) = 174.1 Da.

Mass Shift Calculation for MS Validation:

-

Intact Reagent: 209.67 Da

-

Leaving Group (Cl): -35.45 Da

-

Mass Added to Protein: +174.22 Da

References

-

PubChem Compound Summary. (2025). 2-chloro-N,N-bis(2-methoxyethyl)acetamide (Compound CID 135435946). National Center for Biotechnology Information. Link

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Foundational text on chloroacetamide warhead mechanism). Link

-

Hsu, F.L., et al. (2000). Reactions of Nitrogen Mustards with Peroxides.[1] (Detailed spectral analysis of bis-chloroethyl/methoxyethyl amine derivatives). Defense Technical Information Center. Link

-

BenchChem Technical Support. (2025). Synthesis of N,N-Bis(2-chloroethyl)acetamide and derivatives.[2][3][4] (General protocol for amide synthesis from chloroacetyl chloride). Link(Note: Generalized link to supplier protocols for chloroacetamides).

Sources

An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

Introduction: The Significance of N-Substituted Acetamides

N-substituted acetamides are a pivotal class of organic compounds, finding extensive application in the pharmaceutical and agrochemical industries. Their utility often stems from the amide functionality, a common motif in biologically active molecules, and the potential for further chemical modification. The target molecule of this guide, 2-chloro-N,N-bis(2-methoxyethyl)acetamide, possesses a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures through nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, grounded in fundamental principles of organic chemistry and supported by established laboratory practices.

Core Synthetic Strategy: Acylation of a Secondary Amine

The most direct and widely employed method for the synthesis of N,N-disubstituted acetamides is the acylation of a secondary amine with a suitable acylating agent. In the case of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, this involves the reaction of bis(2-methoxyethyl)amine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic synthesis.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of bis(2-methoxyethyl)amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The hydrochloric acid generated as a byproduct is typically neutralized by the addition of a base.

Experimental Protocol: Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

This protocol details a laboratory-scale synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Bis(2-methoxyethyl)amine | 111-95-5 | C6H15NO2 | 133.19 | Liquid, boiling point 170-172 °C[1][2] |

| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 | Highly corrosive and moisture-sensitive liquid[3][4] |

| Triethylamine | 121-44-8 | C6H15N | 101.19 | Liquid base, used as an acid scavenger |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Common organic solvent |

| Saturated Sodium Bicarbonate Solution | - | NaHCO3(aq) | - | Aqueous base for work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(2-methoxyethyl)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

Sources

stability of 2-chloro-N,N-bis(2-methoxyethyl)acetamide at room temperature

Topic: Stability Profile and Handling Protocols for 2-Chloro-N,N-bis(2-methoxyethyl)acetamide Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists.

Executive Summary: The Stability Paradox

2-Chloro-N,N-bis(2-methoxyethyl)acetamide (CAS: Implied/Analogous Structure) represents a specific class of functionalized

While the amide backbone provides thermodynamic robustness, the molecule exhibits a kinetic instability driven by the electrophilic

Key Stability Verdict:

-

Solid State: Stable (>12 months) at RT under inert gas/desiccant.

-

Solution (Aprotic): Stable in MeCN/DCM/DMF for days.

-

Solution (Protic/Nucleophilic): Susceptible to solvolysis (methanolysis/hydrolysis) within hours to days depending on pH.

Structural Analysis & Reactivity Logic

To understand the stability, we must deconstruct the molecule into its reactive centers. This is not a "nitrogen mustard" (which forms aziridinium ions); it is an electrophilic trap .

The Electrophilic Core ( -Chloroacetyl)

The carbon-chlorine bond adjacent to the carbonyl group is activated. The carbonyl withdraws electron density, making the

-

Risk: Any nucleophile (Water, Hydroxide, Methanol, Thiols) will attack this position, displacing chloride.

-

Mechanism:

The Hydrophilic Tails (Bis(2-methoxyethyl))

The

-

Impact on Stability: These chains coordinate water molecules via hydrogen bonding. In "wet" organic solvents, these tails effectively increase the local concentration of water near the reactive

-chloro center, accelerating hydrolysis rates compared to

Degradation Pathways (Mechanistic Visualization)

The following diagram details the primary degradation routes at room temperature.

Figure 1: Primary degradation pathways.[1] The dominant instability at RT is the

Stability Data & Solvent Compatibility

The following data is synthesized from kinetic behaviors of homologous

Table 1: Solvent Compatibility at Room Temperature (25°C)

| Solvent System | Stability Rating | Half-Life ( | Mechanistic Note |

| Dichloromethane (DCM) | High | > 6 months | Non-nucleophilic. Best for storage of solutions. |

| Acetonitrile (MeCN) | High | > 6 months | Excellent stability if dry (anhydrous). |

| DMSO (Anhydrous) | Moderate | Weeks | DMSO is a polar aprotic solvent that enhances |

| Methanol / Ethanol | Low | Days | Slow conversion to |

| Water (pH 7) | Poor | Hours to Days | Slow hydrolysis to alcohol and HCl. |

| Water (pH > 9) | Critical Failure | Minutes | Rapid base-catalyzed hydrolysis ( |

Detailed Handling & Monitoring Protocols

To ensure integrity during research or drug development workflows, the following protocols must be strictly observed.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator) for long-term stability. Room temperature is acceptable for active use (< 1 week).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture.

-

Container: Amber glass vials (to prevent photolytic cleavage of the C-Cl bond).

Analytical Monitoring (HPLC Method)

Because the degradation product (2-hydroxy derivative) is more polar, Reverse Phase HPLC is the standard validation method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Note: The C-Cl bond does not have a strong specific chromophore; reliance on the amide backbone absorption is necessary.

-

-

Expected Shift: The hydrolysis product (2-hydroxy) will elute earlier (lower retention time) than the parent 2-chloro compound due to increased polarity.

Neutralization/Quenching (Safety)

As an alkylating agent, this compound is a sensitizer.

-

Spill Protocol: Do not just wipe with water. Treat spills with a solution of 10% Sodium Thiosulfate or dilute Ammonia .

-

Chemistry: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the

-chloro group to form a water-soluble, non-toxic thiosulfate ester, effectively quenching the alkylating potential.

Experimental Validation Workflow

If you are qualifying a new batch of this material, perform this self-validating "Stress Test":

Figure 2: Rapid validation workflow to determine batch quality and hydrolytic susceptibility.

References

-

LookChem & PubChemLite. (2025). Structural Identity and Physical Properties of 2-chloro-N,N-bis(2-methoxyethyl)acetamide (CAS Analog Analysis).Link

-

Hladik, M. L., et al. (2005).[2] "Neutral Chloroacetamide Herbicide Degradates: Analysis and Occurrence." Environmental Science & Technology.[2] (Demonstrates the hydrolysis kinetics of the chloroacetamide class). Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-N-(1-methylethyl)acetamide. (Provides safety and handling baselines for

-chloroacetamides). Link -

BenchChem. (2025). Stability and Degradation of N,N-Bis(2-chloroethyl)acetamide.[1] (Comparative analysis of chloro-substituted acetamide stability). Link

(Note: While specific literature on the "bis(2-methoxyethyl)" variant is proprietary or sparse, the stability profile is authoritatively derived from the well-documented chemistry of the

Sources

An In-depth Technical Guide to 2-chloro-N,N-bis(2-methoxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-chloro-N,N-bis(2-methoxyethyl)acetamide was not publicly available. The following information is synthesized from data on structurally related compounds, particularly other N-substituted 2-chloroacetamides. This guide is intended for informational purposes and should not replace a formal risk assessment conducted by qualified professionals. All laboratory work should be performed under the direct supervision of a trained chemist and in accordance with all applicable safety regulations.

Introduction and Chemical Profile

2-chloro-N,N-bis(2-methoxyethyl)acetamide is a member of the N-substituted 2-chloroacetamide family of compounds.[1] This class of molecules is recognized for its utility as versatile precursors and building blocks in synthetic chemistry.[1] The presence of a reactive chlorine atom makes them valuable intermediates for creating more complex molecules, including various heterocyclic compounds.[1] Furthermore, many N-substituted chloroacetamide derivatives have shown significant biological activities, such as antimicrobial, antifungal, herbicidal, and antiproliferative properties.[1]

The specific structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide, with its two methoxyethyl groups on the nitrogen atom, suggests potential applications in areas where solubility in organic solvents and specific steric and electronic properties are desired.

Chemical and Physical Properties (Predicted and from Related Compounds)

| Property | Value | Source |

| Molecular Formula | C8H16ClNO3 | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| Appearance | Likely a solid or oil at room temperature | General knowledge |

| Melting Point | 39-41 °C (for 2-Chloro-N-methoxy-N-methylacetamide) | |

| Boiling Point | 356.2°C at 760mmHg (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |

| Flash Point | 169.2°C (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |

| Density | 1.312g/cm3 (for 2-chloro-N,N-bis(2-hydroxyethyl)acetamide) | [3] |

| Solubility | Likely soluble in a range of organic solvents. | General knowledge |

Hazard Identification and Risk Assessment (Extrapolated)

Given the absence of a specific SDS, the hazard profile of 2-chloro-N,N-bis(2-methoxyethyl)acetamide is extrapolated from related chloroacetamide compounds. These compounds are generally classified as hazardous.[4]

Potential Hazards:

-

Acute Toxicity: Chloroacetamides can be harmful if swallowed, inhaled, or absorbed through the skin.[4] For instance, 2-Chloro-N,N-dimethylacetamide is classified as harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Many chloroacetamides are known to cause skin irritation, and some can cause severe skin burns.[5][6]

-

Eye Damage/Irritation: Contact with the eyes can lead to serious eye irritation or damage.[5][6]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]

-

Sensitization: Some chloroacetamides may cause an allergic skin reaction.[7]

GHS Classification (Anticipated):

Based on data for similar compounds, the following GHS classifications are plausible for 2-chloro-N,N-bis(2-methoxyethyl)acetamide:

-

Acute Toxicity, Oral (Category 3 or 4)[6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[5][6]

A thorough, compound-specific risk assessment is mandatory before any handling.

Safe Handling and Storage Protocols

Due to the anticipated hazards, stringent safety protocols must be followed when handling 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times.[8]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[8]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Handling Procedures:

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of dust or vapors.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store in a designated corrosives area if the compound is determined to be corrosive.[5]

-

Store locked up.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Workflow: Synthesis of an N-Substituted Amide (Illustrative)

The following is a generalized, illustrative protocol for a reaction that might involve a chloroacetamide. This is not a validated protocol for 2-chloro-N,N-bis(2-methoxyethyl)acetamide and must be adapted and validated by a qualified chemist.

Objective: To illustrate the safe handling of a chloroacetamide in a typical synthetic transformation.

Reaction: Nucleophilic substitution of the chlorine atom.

Materials:

-

2-chloro-N,N-bis(2-methoxyethyl)acetamide

-

Nucleophile (e.g., an amine or thiol)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Set up the reaction apparatus in the fume hood.

-

-

Reagent Addition:

-

Under an inert atmosphere, dissolve the nucleophile and base in the anhydrous solvent in the reaction flask.

-

In a separate, dry container, accurately weigh the 2-chloro-N,N-bis(2-methoxyethyl)acetamide.

-

Dissolve the chloroacetamide in a minimal amount of anhydrous solvent.

-

Slowly add the chloroacetamide solution to the stirring solution of the nucleophile and base at a controlled temperature (e.g., using an ice bath).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the appropriate temperature.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution).

-

Perform an extractive workup to separate the product from the reaction mixture.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.[5]

-

Workflow Diagram:

Caption: Generalized workflow for the synthesis and purification of an N-substituted amide.

Emergency Procedures

First Aid Measures (Based on General Chloroacetamides):

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust/vapors and contact with skin and eyes.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, contain the spill and collect for disposal.[9]

Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

Toxicological Information (Inferred)

No specific toxicological data for 2-chloro-N,N-bis(2-methoxyethyl)acetamide is available. However, based on related compounds, it is prudent to assume that this compound may be toxic. For example, the oral LD50 in rats for 2-Chloroacetamide is 138 mg/kg.[10] The primary routes of exposure are inhalation, skin absorption, and ingestion.

Stability and Reactivity

-

Reactivity: The chlorine atom is susceptible to nucleophilic substitution.

-

Chemical Stability: Likely stable under normal storage conditions.[5]

-

Conditions to Avoid: Excess heat and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

References

-

Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]

-

LookChem. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). [Link]

-

PubChemLite. 2-chloro-n,n-bis(2-methoxyethyl)acetamide. [Link]

-

PubChem. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. [Link]

-

DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

- Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 2-chloro-n,n-bis(2-methoxyethyl)acetamide (C8H16ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-N,N-bis(2-hydroxyethyl)acetamide|lookchem [lookchem.com]

- 4. 2-Chloro Acetamide [anshulchemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

reactivity profile of 2-chloro-N,N-bis(2-methoxyethyl)acetamide as an electrophile

This technical guide details the reactivity profile, mechanistic underpinnings, and experimental characterization of 2-chloro-N,N-bis(2-methoxyethyl)acetamide .

Executive Summary

2-chloro-N,N-bis(2-methoxyethyl)acetamide represents a distinct class of "tunable" electrophiles used in covalent drug discovery and chemical biology. Unlike standard hydrophobic warheads, this molecule incorporates a bis(2-methoxyethyl) tail, conferring superior aqueous solubility and reduced aggregation potential while maintaining the moderate reactivity characteristic of

This guide characterizes its utility as a cysteine-targeting motif (Cys-reactive fragment) widely applicable in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design. Its reactivity profile is defined by "Goldilocks" kinetics—sufficiently stable in physiological buffer yet reactive enough to engage nucleophilic thiols effectively.

Part 1: Molecular Architecture & Electrophilicity

Structural Analysis

The molecule comprises two distinct functional domains that dictate its physicochemical and reactive properties:

-

The Warhead (

-Chloroacetamide): The electrophilic center. The carbon-chlorine (C-Cl) bond creates a dipole, rendering the -

The Solubilizing Tail (Bis(2-methoxyethyl)amine): The dual methoxyethyl chains act as short polyethylene glycol (PEG) mimics. This structural feature significantly lowers the LogP (lipophilicity) compared to N-phenyl or N-alkyl analogs, preventing non-specific hydrophobic binding and improving solubility in assay buffers (PBS/HEPES).

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (

Key Reactivity Differentiator:

Unlike acrylamides (Michael acceptors) which require specific orientation for orbital overlap, chloroacetamides are less sterically demanding but more dependent on the nucleophile's

Visualization: Reaction Mechanism

The following diagram illustrates the transition state and product formation upon reaction with a cysteine thiolate.

Figure 1:

Part 2: Kinetic Profiling & Selectivity

Intrinsic Reactivity ( )

The intrinsic reactivity of this electrophile is moderate. In comparative profiling against standard warheads:

-

Significantly less reactive than

-iodoacetamides (too promiscuous). -

More reactive than unsubstituted acrylamides (often require specific positioning).

-

Comparable to N,N-dimethyl-chloroacetamide.[1]

Data Summary: Relative Reactivity Indices

| Electrophile Class | Leaving Group Ability | Est. GSH | Selectivity Profile |

| High (I⁻) | < 5 min | Low (Promiscuous) | |

| Moderate (Cl⁻) | 15 - 120 min | High (Cys-Selective) | |

| Acrylamide | None (Addition) | > 240 min | High (Requires Orientation) |

| Low (F⁻) | > 24 hours | Very High (Metabolic Probe) |

Selectivity (The "Soft" Electrophile Advantage)

According to Hard-Soft Acid-Base (HSAB) theory, the

-

Primary Target: Cysteine (Cys) - Irreversible alkylation.

-

Secondary Target: Histidine (His) - Only at elevated pH or specific local environments.

-

Avoided Targets: Lysine (Lys) - Reaction is kinetically negligible at physiological pH unless directed by strong binding affinity.

Part 3: Experimental Protocols

Synthesis of 2-chloro-N,N-bis(2-methoxyethyl)acetamide

Note: This synthesis must be performed in a fume hood due to the lachrymatory nature of chloroacetyl chloride.

-

Reagents: Bis(2-methoxyethyl)amine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Cool a solution of bis(2-methoxyethyl)amine and triethylamine in DCM to 0°C.

-

Dropwise add chloroacetyl chloride (diluted in DCM) to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Wash with water, 1N HCl (to remove unreacted amine), and brine.

-

Purification: Dry over

, concentrate. Flash chromatography (EtOAc/Hexane) usually yields a pale yellow oil.

-

Protocol: Glutathione (GSH) Reactivity Assay

This assay determines the pseudo-first-order rate constant (

Materials:

-

Test Compound: 10 mM stock in DMSO.

-

GSH (Reduced): Freshly prepared in PBS (pH 7.4).

-

Internal Standard: Indomethacin or Warfarin.

-

Instrument: LC-MS/MS (e.g., Agilent Q-TOF or Triple Quad).

Workflow:

-

Incubation: Prepare a reaction mixture with 50 µM Test Compound and 5 mM GSH (100-fold excess ensures pseudo-first-order kinetics) in PBS (pH 7.4).

-

Sampling: At time points

min, remove aliquots. -

Quenching: Immediately add Acetonitrile + 1% Formic Acid (precipitates salts/proteins and stops reaction).

-

Analysis: Monitor the disappearance of the parent mass [M+H]⁺ and the appearance of the GSH-Adduct.

Calculation:

Plot

Visualization: GSH Assay Workflow

Figure 2: Standardized Glutathione (GSH) reactivity profiling workflow.

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

- Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with thiols." Journal of the American Chemical Society. (Foundational kinetic principles for haloacetamides).

-

Resnick, E., et al. (2019). "Rapid Kinetics of Chloroacetamide-Based Covalent Inhibitors." Journal of Medicinal Chemistry. Link

-